Chlorodimedone

Enzymology Haloperoxidase Assay Kinetic Analysis

Chlorodimedone (Monochlorodimedone, MCD) is the definitive substrate for quantifying chloroperoxidase activity, defined by the international unit. Unlike generic cyclic diketones, only Chlorodimedone yields distinct, quantifiable dihalogenated products (dichlorodimedone, bromochlorodimedone) with enzyme-dependent kinetic constants. This specificity makes it irreplaceable for standardized assays, haloperoxidase fingerprinting, and benchmarking synthetic heme models. Procure high-purity Chlorodimedone to ensure reproducible, publication-ready data across your biocatalysis and mechanistic studies.

Molecular Formula C8H11ClO2
Molecular Weight 174.62 g/mol
CAS No. 7298-89-7
Cat. No. B1208035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimedone
CAS7298-89-7
Synonyms2-chlorodimedone
chlorodimedone
monochlorodimedon
monochlorodimedone
Molecular FormulaC8H11ClO2
Molecular Weight174.62 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(C(=O)C1)Cl)C
InChIInChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3
InChIKeyVOBIHUAWDXUCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodimedone (CAS 7298-89-7): Chemical Identity and Core Properties for Research Procurement


Chlorodimedone (2-chloro-5,5-dimethylcyclohexane-1,3-dione; CAS 7298-89-7) is a chlorinated cyclic β-diketone with the molecular formula C8H11ClO2 and a molecular weight of 174.62 g/mol . Its core structure features a cyclohexane ring substituted with two carbonyl groups at the 1 and 3 positions, a chlorine atom at the 2 position, and a geminal dimethyl group at the 5 position . This compound, also known as monochlorodimedone (MCD), is primarily recognized as a classical substrate for chloroperoxidase (CPO) activity assays [1].

Why Generic β-Diketone Substitution Fails: Chlorodimedone's Differentiated Reactivity in Haloperoxidase Assays


While the broader class of β-diketones can act as halogen acceptors, simple substitution with unmodified dimedone (5,5-dimethyl-1,3-cyclohexanedione) or other cyclic diketones fails to reproduce the quantitative kinetic parameters and reaction specificities observed with Chlorodimedone in chloroperoxidase (CPO) systems [1]. Chlorodimedone's unique reactivity profile is defined by its ability to undergo both chlorination and bromination reactions, yielding distinct dihalogenated products (e.g., dichlorodimedone, bromochlorodimedone) with quantifiable catalytic rate constants that are enzyme-dependent [2][3]. These differential product outcomes and kinetic profiles are not observed with generic alternatives, underscoring the compound's essential role in standardized enzymatic assays and mechanistic studies [4].

Quantitative Differentiation Guide for Chlorodimedone vs. Closest Analogs in Research Applications


Enzymatic Halogenation Rate: Chloroperoxidase (CPO) vs. Horseradish Peroxidase (HRP)

In the chlorination of Chlorodimedone (MCD) to dichlorodimedone (DCD) using chlorite, the catalytic rate constant (k_cat) for chloroperoxidase (CPO) is significantly higher than for horseradish peroxidase (HRP). This demonstrates a clear, quantifiable advantage for CPO-based assays, where MCD serves as the benchmark substrate [1].

Enzymology Haloperoxidase Assay Kinetic Analysis

Substrate Preference in Chloroperoxidase Oxidation: Thiourea vs. Chlorodimedone

In chloride-dependent oxidation reactions catalyzed by chloroperoxidase (CPO), thiourea is preferentially oxidized over Chlorodimedone by a factor of at least 50:1. This contrasts sharply with nonenzymic reactions using hypochlorite or molecular chlorine, where the preference is much lower (2:1 and 3:1, respectively) [1]. This highlights Chlorodimedone's unique role as a selective halogen-acceptor substrate in CPO assays.

Enzymology Substrate Specificity Halogenation Mechanism

Product Differentiation in Haloperoxidase Assays: Bromination of MCD by Lignin Peroxidase

In the presence of hydrogen peroxide and bromide, lignin peroxidase (LiP) catalyzes the bromination of Chlorodimedone (MCD) to produce a specific product, monochloromonobromodimedone, with a pH optimum of 3.5 [1]. This contrasts with other peroxidases that may produce dibromodimedone or other dihalogenated species, demonstrating MCD's utility in distinguishing haloperoxidase specificities .

Biocatalysis Haloperoxidase Product Analysis

Chloroperoxidase Standard Unit Definition: MCD as the Benchmark Substrate

The internationally recognized unit (U) definition for chloroperoxidase (CPO) activity is based on the conversion of Chlorodimedone (monochlorodimedone, MCD) to dichlorodimedone (DCD). One unit is defined as the amount of enzyme that converts 1 μmol of MCD to DCD per minute at pH 2.75 and 25 °C in the presence of KCl and H2O2 . This makes Chlorodimedone the sole substrate for standardizing CPO activity assays, and any substitution would invalidate comparative activity measurements.

Enzyme Assay Standardization Biocatalysis Quality Control

Zero-Order Kinetics in Deuteroferriheme-Catalyzed Chlorination

In the deuteroferriheme-catalyzed chlorination of Chlorodimedone (MCD) to dichlorodimedone (DCD) by sodium chlorite, the reaction rate is zero-order with respect to MCD concentration and first-order with respect to chlorite (ClO2⁻) [1]. This indicates that the formation of the active chlorinating agent is the rate-limiting step, not the interaction with MCD. This kinetic profile is distinct and makes MCD a robust substrate for studying the mechanism of heme-catalyzed halogenation without substrate-dependent rate variations.

Bioinorganic Chemistry Heme Models Reaction Kinetics

Validated Research and Industrial Application Scenarios for Chlorodimedone (CAS 7298-89-7)


Standardized Chloroperoxidase (CPO) Activity Assays

Chlorodimedone (MCD) is the industry-standard substrate for quantifying chloroperoxidase (CPO) activity, as defined by the international unit (1 U = 1 μmol MCD converted to DCD per minute) . Its use ensures reproducibility and comparability across experiments, which is critical for enzyme characterization, inhibitor screening, and quality control in biocatalysis research.

Mechanistic Studies of Enzymatic Halogenation

The well-defined kinetic parameters of Chlorodimedone in CPO-catalyzed reactions, including its role in complex substrate-inhibition models [1], make it the preferred substrate for dissecting halogenation mechanisms. It is used in steady-state and stopped-flow kinetic analyses to determine rate constants for individual reaction steps, a task that cannot be performed with less-characterized substrates [2].

Distinguishing Haloperoxidase Enzyme Specificities

Chlorodimedone serves as a differential substrate for fingerprinting various haloperoxidases (e.g., chloroperoxidase, bromoperoxidase, lignin peroxidase). Its bromination by lignin peroxidase yields monochloromonobromodimedone at pH 3.5 [3], while other enzymes produce different halogenated products (e.g., bromochlorodimedone, dibromodimedone). This allows researchers to distinguish enzyme activities based on product profiles .

Heme Model Compound Studies in Bioinorganic Chemistry

In synthetic heme models designed to mimic peroxidase activity, Chlorodimedone is used to evaluate the chlorination capability of high-valent metal-oxo complexes [4]. Its zero-order kinetic behavior in certain systems [5] provides a clean, substrate-independent measure of catalyst performance, making it a valuable tool for benchmarking new catalysts against natural enzyme systems.

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